molecular formula C13H16O3 B010445 Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate CAS No. 101511-34-6

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate

Cat. No. B010445
M. Wt: 220.26 g/mol
InChI Key: VTTIBUAIXVAPKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is an intermediate of the MEP pathway (non-mevalonate pathway) of isoprenoid biosynthesis . It is also known as (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP or HMB-PP) .


Synthesis Analysis

The synthesis of “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” involves the enzyme (E)-4-hydroxy-3-methylbut-2-enyl diphosphate synthase (HDS), which is essentially involved in the MEP pathway . The substrate hydroxyl group first binds to the IspH [4Fe-4S] cluster and then receives an electron to form an HMBPP- [4Fe-4S] complex, similar to a π or 2-alkenyl/metallacycle complex, which is then dehydrated to form a 1-allyl intermediate .


Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” is distinctive from that of the HDR protein from Escherichia coli in the residues involved in the hydrogen-bond network that surrounds the substrate .


Chemical Reactions Analysis

In the presence of NADPH, it catalyzes the reductive dihydroxylation of 4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) to produce IPP and DMAPP, while in the presence of nicotinamide adenine dinucleotide phosphate (NADP + ), it oxidizes dehydration of IPP to HMBPP .

Scientific Research Applications

Compound Isolation and Analysis

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate, along with other compounds, was isolated from Zanthoxylum ailanthoides. These compounds were analyzed for their inhibitory effects on superoxide anion generation and elastase release in human neutrophils, indicating potential anti-inflammatory applications (Chung et al., 2013).

Synthesis and Characterization

This compound is involved in the synthesis and characterization of polymeric metal complexes. These complexes have demonstrated potential in catalytic activities, particularly in the oxidation of aldehydes to carboxylic acids (Ingole et al., 2013).

Benzylation Reactions

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate is utilized in benzylation reactions of 1,3-dicarbonyl compounds. These reactions, catalyzed by iron chloride hexahydrate, are significant for producing pharmaceutically relevant compounds (Kischel et al., 2007).

Cytotoxic Activity Evaluation

Compounds including methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate have been isolated from Garcinia cowa and evaluated for cytotoxic activities against breast and lung cancer cell lines. This suggests potential application in cancer research (Wahyuni et al., 2015).

Potential in Psychoactive Studies

The compound has been associated with the study of benzyl derivatives in the fungus Eurotium repens, showing binding affinity to human opioid or cannabinoid receptors. This highlights its potential relevance in psychoactive substance research (Gao et al., 2011).

Future Directions

The future directions for “Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate” research could involve exploring its biotechnological potential. Many studies have revealed that isoprenoid compounds are an alternative to petroleum-derived fuels. Thus, ecofriendly methods harnessing the MEP pathway in microbes to synthesize isoprenoid compounds and IspH itself have received notable attention from researchers .

properties

CAS RN

101511-34-6

Product Name

Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate

InChI

InChI=1S/C13H16O3/c1-9(2)4-5-10-8-11(13(15)16-3)6-7-12(10)14/h4,6-8,14H,5H2,1-3H3

InChI Key

VTTIBUAIXVAPKR-UHFFFAOYSA-N

SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)OC)O)C

Other CAS RN

101511-34-6

synonyms

methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-hydroxy-3-(3-methylbut-2-enyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.